Ritonavir (3R)-hydroxy epimer
Description
Contextualization of Ritonavir (B1064) in Protease Inhibitor Chemistry
Ritonavir emerged from extensive structure-activity relationship studies aimed at developing potent inhibitors of the HIV protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus. researchgate.netnih.gov Initially developed by Abbott Laboratories and approved by the FDA in 1996, Ritonavir was a highly potent inhibitor of the HIV protease. nih.gov Its design was based on the principles of symmetry, mimicking the C2-symmetric nature of the HIV protease active site. researchgate.net The core of Ritonavir's structure is a hydroxyethylene dipeptide isostere, a key pharmacophore that mimics the transition state of the natural peptide substrate of the protease, thereby blocking its function and preventing the maturation of new, infectious virus particles. nih.govresearchgate.net
While initially used for its own antiviral activity, a pivotal discovery reshaped Ritonavir's primary role in HIV therapy. It was found to be a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is a major pathway for the metabolism of many protease inhibitors. nih.gov This led to its widespread use in low doses as a pharmacokinetic enhancer, or "booster," for other protease inhibitors. By inhibiting CYP3A4, Ritonavir increases the plasma concentrations and prolongs the half-life of co-administered protease inhibitors, thereby enhancing their antiviral efficacy and allowing for more convenient dosing regimens. ontosight.ainih.gov This dual role as both a protease inhibitor and a metabolic booster underscores its complex chemical and pharmacological profile.
Significance of Epimeric Impurities in Pharmaceutical Development and Quality Control
In the realm of pharmaceutical manufacturing and quality control, impurities are any components of a drug substance that are not the defined chemical entity. pharmainfo.in Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the identification, qualification, and control of impurities to ensure the safety and efficacy of drug products. ontosight.aiuspnf.comgmpinsiders.com Organic impurities can arise from the manufacturing process, degradation of the drug substance, or interactions with excipients. pharmainfo.innih.gov
Epimeric impurities, a specific class of diastereomers, present a unique and significant challenge in pharmaceutical development. uspnf.comwikipedia.org Epimers are stereoisomers that differ in configuration at only one of several stereogenic centers. wikipedia.org This subtle structural difference means that epimers often share very similar physicochemical properties with the active pharmaceutical ingredient (API), such as polarity, solubility, and molecular weight. registech.com Consequently, their separation, detection, and quantification can be exceptionally difficult, often requiring specialized and highly optimized analytical techniques like chiral chromatography (HPLC or SFC). bohrium.comrotachrom.com
The significance of controlling epimeric impurities extends beyond analytical challenges. Since biological systems, including drug targets like enzymes and receptors, are themselves chiral, they can interact differently with each epimer. bohrium.com This can lead to one epimer having a different pharmacological or toxicological profile than the API. bohrium.comnih.gov An epimeric impurity could be less effective, inactive, or even exhibit harmful effects. nih.gov Therefore, regulatory guidelines mandate the careful monitoring and limitation of such impurities to levels that are demonstrated to be safe. uspnf.comcanada.ca
Nomenclature and Structural Features of Ritonavir (3R)-hydroxy Epimer
The Ritonavir (3R)-hydroxy epimer is a process-related impurity and potential degradant of Ritonavir. daicelpharmastandards.comdaicelpharmastandards.com As an epimer, it shares the same molecular formula and mass as Ritonavir but differs in the three-dimensional arrangement at a single chiral center.
Table 1: Compound Nomenclature
| Common Name/Synonym | IUPAC Name |
| Ritonavir | 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate pharmainfo.in |
| Ritonavir (3R)-hydroxy Epimer | thiazol-5-ylmethyl ((2S,3R,5S)-3-hydroxy-5-((S)-2-(3-((2-isopropylthiazol-4-yl) methyl)-3-methylureido)-3-methylbutanamido)-1,6-diphenylhexan-2-yl) carbamate (B1207046) daicelpharmastandards.com |
| Ritonavir EP Impurity O | Thiazol-5-ylmethyl [(1S,2R,4S)-1-benzyl-2-hydroxy-4-[[(2S)-3-methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]meth yl]carbamoyl]amino]butanoyl]amino]-5-phenylpentyl]carbamate daicelpharmastandards.com |
The key structural feature that distinguishes the (3R)-hydroxy epimer from Ritonavir is the stereochemistry at the C-3 position of the hexan-2-yl backbone. In the parent Ritonavir molecule, the hydroxyl (-OH) group at the C-3 position has an (S) configuration. In the epimer, this configuration is inverted to (R). All other chiral centers in the molecule remain unchanged, maintaining the diastereomeric relationship between the two compounds. This single inversion of stereochemistry is the sole difference between Ritonavir and its (3R)-hydroxy epimer.
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3R,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNCNXCDXHOMX-RACJEYCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414933-81-5 | |
| Record name | Ritonavir (3R)-hydroxy epimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414933815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RITONAVIR (3R)-HYDROXY EPIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OP127JDQD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q. What validated analytical methods are recommended for quantifying Ritonavir (3R)-hydroxy epimer in pharmaceutical formulations?
Methodological Answer: Liquid chromatography (LC) with UV detection and high-performance liquid chromatography (HPLC) are validated methods for quantification. Key parameters include:
- HPLC conditions : Agilent 1260 system, C18 column, mobile phase of 0.03M monobasic potassium phosphate and acetonitrile (1:1), flow rate 1 mL/min .
- Validation : Follow ICH Q2(R1) guidelines for linearity (5–50 µg/mL), precision (RSD < 2%), and accuracy (recovery 98–102%) .
- Sample preparation : Dissolve in ethanol, filter through 0.45-µm nylon membranes to remove particulate interference .
Q. How can Ritonavir and its epimers be identified in solid-state formulations?
Methodological Answer: Use a combination of pharmacopeial techniques:
- Infrared (IR) spectroscopy : Prepare a potassium bromide disk with Ritonavir dissolved in chloroform; compare peaks to USP standards (e.g., C=O stretch at 1680 cm⁻¹) .
- X-ray diffraction (XRD) : Match diffraction patterns to USP Ritonavir RS, focusing on characteristic peaks at 2θ = 12.5°, 15.8°, and 20.3° .
- Chromatographic retention time : Validate within 2% of standard preparations using HPLC .
Q. What steps ensure robust method validation for detecting Ritonavir epimers?
Methodological Answer:
- Specificity : Test for interference from excipients and related compounds (e.g., Ritonavir EP Impurity E) using spiked samples .
- Stability : Assess epimer integrity under stress conditions (e.g., pH 8–10 buffers, 40°C/75% RH for 48 hours) .
- Linearity : Use least-squares regression for calibration curves (r² > 0.999) across 50–150% of target concentration .
Advanced Research Questions
Q. How is the absolute configuration of the (3R)-hydroxy epimer determined experimentally?
Methodological Answer:
- X-ray crystallography : Co-crystallize the epimer with a chiral resolving agent (e.g., L-proline derivatives) and analyze dihedral angles (e.g., 2R,3R configuration confirmed via syn-2k structure) .
- HPLC retention comparison : Use chiral columns (e.g., Chiralpak AD-H) and compare retention times to enantiomerically pure standards (e.g., anti-2a vs. syn-2a) .
- Transition state modeling : Propose TS2/TS3 models based on stereoelectronic effects observed in Mannich reactions .
Q. How can researchers resolve contradictions in stereochemical data during epimerization studies?
Methodological Answer:
- Multi-technique validation : Cross-validate NMR (e.g., NOESY for spatial proximity) with HPLC and circular dichroism (CD) .
- Reaction condition optimization : Vary catalysts (e.g., (S,R)-7 vs. L-proline) and reductants (e.g., NaBH4 vs. DTT) to isolate intermediates .
- Epimer recycling : Separate deprotected epimers via silica gel chromatography (hexane:ethyl acetate gradient) and re-test reactivity .
Q. What challenges arise in isolating (3R)-hydroxy epimer from complex mixtures?
Methodological Answer:
- Column chromatography : Use silica gel with stepwise elution (e.g., 5% → 20% methanol in dichloromethane) to resolve Δ14 double bond derivatives .
- Diastereoselective oxidation : Test Mukaiyama oxidation conditions (e.g., TEMPO/PhI(OAc)₂ in acetonitrile) to favor β-hydroxy group formation .
- Solvent sensitivity : Avoid alkaline conditions (pH > 8) to prevent epimer degradation; rinse glassware with distilled water to remove detergent residues .
Q. How do population pharmacokinetic (PK) models account for variability in Ritonavir metabolism?
Methodological Answer:
- Data pooling : Combine sparse (random) and dense (full-profile) PK samples to enhance model robustness (e.g., 55 patients with 12–15 time points) .
- Covariate analysis : Assess body weight, CYP3A4 activity, and ritonavir plasma concentrations (< 0.01 mg/L indicates non-adherence) .
- Non-linear mixed-effects modeling : Use software like NONMEM to estimate clearance (CL) and volume of distribution (Vd) variability .
Data Contradiction Analysis
Example Scenario : Conflicting HPLC retention times for epimers under different mobile phases.
Resolution Strategy :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
